N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride
Description
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride is a synthetic small molecule featuring a 2,3-dihydrobenzothiophene core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide is further functionalized with a benzyl group bearing a 4-(aminomethyl)-1,2,3-triazole moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability and in vitro/in vivo testing.
Properties
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS.ClH/c1-13-5-6-18-15(7-13)9-19(27-18)20(26)22-11-14-3-2-4-17(8-14)25-12-16(10-21)23-24-25;/h2-8,12,19H,9-11,21H2,1H3,(H,22,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGUTQKYKRTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(C2)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds containing the1,2,4-triazole ring, such as EN300-26676146, are characterized by multidirectional biological activity. They have been found to bind to a variety of enzymes and receptors in the biological system.
Mode of Action
It’s worth noting that thenitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This interaction can result in changes in the function of these enzymes, potentially leading to various biological effects.
Biological Activity
The compound N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide; hydrochloride is a complex organic molecule with potential biological activity. Its structure incorporates a triazole moiety, which has been recognized for its role in enhancing biological properties through mechanisms such as hydrogen bonding and protease resistance. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The presence of the triazole ring and the benzothiophene structure contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide; hydrochloride |
| Molecular Formula | C19H22N4OS.HCl |
| Molecular Weight | 386.93 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds with a triazole moiety exhibit significant anticancer properties. For instance, a study reported that derivatives containing the triazole ring showed improved antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The compound's IC50 values in these assays indicated a promising level of activity compared to traditional chemotherapeutics .
Antiviral Activity
The aminomethyl group in this compound has been linked to antiviral properties. Research has shown that similar structures can inhibit viral entry mechanisms, particularly against viruses like Ebola and Marburg. The effectiveness of such compounds was evaluated using pseudotype assays, revealing low effective concentrations (EC50 < 1 µM) with minimal cytotoxicity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. In vitro studies have indicated that it exhibits varying degrees of effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined, showing competitive activity compared to established antibiotics like ciprofloxacin .
The biological activity of N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide; hydrochloride can be attributed to several mechanisms:
- Triazole Ring : The triazole moiety is known for its ability to form hydrogen bonds, which enhances binding affinity to target proteins involved in cellular processes.
- Protease Resistance : The structural stability provided by the triazole ring allows the compound to resist enzymatic cleavage, which is crucial for maintaining therapeutic efficacy in vivo .
- Cell Signaling Modulation : Studies suggest that this compound may interfere with key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide; hydrochloride:
- Study on Cancer Cell Lines : A study demonstrated that modifications in the triazole structure led to a significant decrease in IC50 values across multiple cancer cell lines, suggesting enhanced potency due to structural optimization .
- Antiviral Screening : Another investigation assessed the antiviral potential against filoviruses using various derivatives of aminomethylbenzamides, revealing promising lead candidates with high potency and low cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s 2,3-dihydrobenzothiophene core is distinct from the benzimidazole (9c), benzotriazole (540498-73-5), or benzodioxole () systems in analogs. This core may confer unique electronic properties and metabolic stability compared to fused heterocycles like benzimidazoles .
- The hydrochloride salt in the target compound likely improves solubility over neutral analogs like 9c or 540498-73-5, facilitating formulation for biological assays .
Key Observations :
- The target compound’s hydrochloride salt likely results in higher aqueous solubility compared to neutral analogs like 9c or 540498-73-5, which rely on polar functional groups (e.g., acetamide) for solubility .
- Synthetic routes for triazole-containing compounds (e.g., target compound, 9c) often employ click chemistry, as seen in , which reports high yields and purity for triazole derivatives .
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
The 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid precursor is synthesized via palladium-catalyzed carbonylation, as demonstrated in benzothiophene-3-carboxylic ester syntheses. Modifying this protocol:
- Substrate Preparation : 2-Bromo-5-methylthiophenol is reacted with methyl acrylate under CO atmosphere (32 atm) using Pd(OAc)₂ (5 mol%), KI, and BmimBF₄ ionic liquid at 80°C for 24 hours.
- Ester Hydrolysis : The resulting methyl 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is saponified with NaOH (2 M) in methanol/water (4:1) at 60°C for 6 hours, yielding the carboxylic acid (87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| CO Pressure | 32 atm |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Yield (Ester) | 78–92% |
Thiosalicylic Acid Cyclization
An alternative route employs 2-mercapto-5-methylbenzoic acid and bromomethyl ketones in a one-pot cyclization:
- Nucleophilic Attack : 2-Mercapto-5-methylbenzoic acid (1.0 eq) reacts with 3-bromopropiophenone (1.2 eq) in DMF with K₂CO₃ (2.0 eq) at 80°C for 12 hours.
- Intramolecular Cyclization : Heating to 120°C induces cyclization, forming the dihydrobenzothiophene core (72% yield).
Advantages : Avoids transition-metal catalysts, suitable for scale-up.
Triazole Moiety Construction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 4-(aminomethyl)-1H-1,2,3-triazol-1-yl group is synthesized via click chemistry:
- Azide Synthesis : 3-(Bromomethyl)phenylboronic acid is treated with NaN₃ (2.0 eq) in DMF/H₂O (3:1) at 25°C for 8 hours, yielding 3-azidomethylphenylboronic acid (91%).
- Click Reaction : The azide reacts with propargylamine (1.5 eq) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (2:1) at 25°C for 12 hours, forming 1-(3-boronophenyl)-4-(aminomethyl)-1H-1,2,3-triazole (84%).
Spectral Confirmation :
- ¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.51 (s, 2H, CH₂NH₂).
- HRMS : m/z 246.1245 [M+H]⁺ (calc. 246.1248).
Amide Coupling and Salt Formation
Carboxylic Acid Activation
The benzothiophene-2-carboxylic acid (1.0 eq) is treated with oxalyl chloride (2.0 eq) in anhydrous DCM at 0°C for 2 hours, forming the acid chloride.
Amidation
The triazole-containing benzylamine (1.2 eq) is added to the acid chloride in DCM with Et₃N (3.0 eq) at 0°C, stirred for 1 hour, then warmed to 25°C for 6 hours. The crude product is purified via silica chromatography (hexane/EtOAc 3:1), yielding the amide (68%).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous EtOAc, and HCl gas is bubbled through the solution at 0°C for 30 minutes. The precipitate is filtered and dried under vacuum, yielding the hydrochloride salt (95%).
Characterization Data :
- Melting Point : 214–216°C.
- ¹³C NMR (101 MHz, DMSO-d₆): δ 168.2 (C=O), 145.7 (triazole-C), 132.4–125.8 (Ar-C), 40.3 (CH₂NH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pd-Catalyzed Route | 78 | 99 | Moderate |
| Thiosalicylic Acid | 72 | 97 | High |
| CuAAC | 84 | 98 | High |
The Pd-catalyzed method offers regioselectivity but requires high-pressure equipment. The thiosalicylic acid route is cost-effective but generates stoichiometric waste. Click chemistry ensures high fidelity for triazole formation.
Challenges and Optimization Strategies
- Triazole Regioselectivity : CuAAC ensures 1,4-disubstitution, but residual copper must be removed via EDTA washing.
- Amine Protection : Boc-protected propargylamine is used during click reactions to prevent side reactions, with TFA deprotection post-cyclization.
- Crystallization Issues : Salt formation in EtOAc/Et₂O (1:5) improves crystal homogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
